![molecular formula C21H18N2O4S B2857693 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921897-81-6](/img/structure/B2857693.png)
3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Description
Scientific Research Applications
Environmental Analysis and Extraction Techniques
One study developed a novel procedure for the simultaneous determination of benzotriazoles, benzothiazoles, and benzenesulfonamides in soil, demonstrating the importance of these compounds in environmental analysis. This research highlights the ubiquity of benzenesulfonamide derivatives as emerging contaminants and their extraction from environmental samples for quantitative analysis (Speltini et al., 2016).
Photodynamic Therapy and Cancer Treatment
Another study synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield for potential use in photodynamic therapy. This application is particularly relevant for the treatment of cancer, demonstrating the role of benzenesulfonamide derivatives in developing photosensitizers (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
Research on benzenesulfonamide derivatives also extends to antimicrobial and antifungal activities. For instance, a study synthesized Schiff bases of sulfa drugs and their metal complexes, characterizing their antimicrobial activities against various pathogens. This indicates the potential of benzenesulfonamide derivatives in creating new antimicrobial agents with specific enzyme inhibition properties (Alyar et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Benzenesulfonamide derivatives have been studied for their enzyme inhibition capabilities, particularly targeting carbonic anhydrases. These enzymes are significant in various physiological processes, and their inhibition can lead to therapeutic applications in conditions like glaucoma, edema, and certain cancers. A study synthesized a new series of sulfonamides incorporating aroylhydrazone, demonstrating potent inhibition against human carbonic anhydrase isozymes (Alafeefy et al., 2015).
properties
IUPAC Name |
3-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-13-4-3-5-16(10-13)28(25,26)23-15-7-9-19-17(12-15)21(24)22-18-11-14(2)6-8-20(18)27-19/h3-12,23H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZPFQPRTLHLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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